2-Nitrochalcone

Description

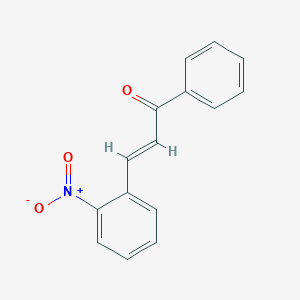

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXHLWZQKQDFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032716 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-93-0 | |

| Record name | 2-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the basic structure of 2-Nitrochalcone

An In-depth Technical Guide to the Core Structure of 2-Nitrochalcone

Introduction

Chalcones represent a pivotal class of organic compounds, characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This scaffold, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a precursor in the biosynthesis of flavonoids and serves as a privileged structure in medicinal chemistry.[1][2] The versatility of the chalcone framework allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a detailed technical examination of a specific derivative, 2-Nitrochalcone, focusing on its fundamental structure, the empirical evidence supporting it, and the methodologies used for its characterization.

Part 1: The Fundamental Architecture of 2-Nitrochalcone

The core structure of 2-Nitrochalcone is built upon the foundational chalcone scaffold. Its systematic IUPAC name is (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one .[5][6] A breakdown of this name reveals the precise arrangement of its constituent parts:

-

Chalcone Backbone : The base structure is a three-carbon bridge connecting two aromatic rings. This bridge contains a ketone (a carbonyl group, C=O) and an adjacent carbon-carbon double bond (an enone system).[7]

-

Ring A : This is the phenyl ring attached directly to the carbonyl carbon of the enone system. In the case of 2-Nitrochalcone, this ring is an unsubstituted phenyl group, derived from acetophenone during synthesis.[2]

-

Ring B : This is the aryl group attached to the β-carbon of the α,β-unsaturated system. The "2-Nitro" designation indicates that a nitro group (-NO₂) is substituted at the ortho (position 2) of this phenyl ring. This ring originates from 2-nitrobenzaldehyde in a typical synthesis.[8]

-

Stereochemistry : The (E) designation in the IUPAC name specifies the stereochemistry of the double bond in the propenone linker. It indicates a trans configuration, where the two aromatic rings are on opposite sides of the double bond. This isomer is thermodynamically more stable than the cis (Z) isomer.[2]

The presence and position of the electron-withdrawing nitro group on Ring B significantly influence the molecule's electronic properties, chemical reactivity, and biological activity.[7]

Molecular Diagram

The logical relationship between the constituent parts of 2-Nitrochalcone can be visualized as follows:

Caption: Logical flow from precursors to the final 2-Nitrochalcone structure.

Part 2: Synthesis and Structural Elucidation

Understanding the synthesis of 2-Nitrochalcone provides direct insight into its structure, confirming the origin of each component.

Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This is a base-catalyzed aldol condensation reaction between an aromatic ketone and an aromatic aldehyde.

-

Reaction : Acetophenone (providing Ring A and the carbonyl) is reacted with 2-nitrobenzaldehyde (providing Ring B).

-

Mechanism : The base (e.g., NaOH or KOH) deprotonates the α-carbon of acetophenone, creating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol adduct subsequently dehydrates to form the stable, conjugated α,β-unsaturated ketone system of 2-Nitrochalcone.[7][8]

Experimental Protocol: Spectroscopic Characterization

The precise structure of a synthesized chalcone must be confirmed empirically. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary techniques for this validation.

Objective : To confirm the identity and structural integrity of synthesized 2-Nitrochalcone.

Methodology :

-

Sample Preparation : Dissolve a small amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for FTIR analysis.

-

FTIR Spectroscopy :

-

Acquire the IR spectrum.

-

Expected Peaks : Look for characteristic absorption bands. The precise wavenumbers can vary slightly, but typical values are:

-

~1650-1670 cm⁻¹ : A strong band corresponding to the C=O (carbonyl) stretch of the conjugated ketone.[8]

-

~1580-1600 cm⁻¹ : A band for the C=C (alkenyl) stretch.[1]

-

~1510-1530 cm⁻¹ and ~1330-1350 cm⁻¹ : Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.[8]

-

~970-985 cm⁻¹ : A characteristic band for the out-of-plane C-H bend of the trans (E) configured double bond.[8][9]

-

-

-

¹H NMR Spectroscopy :

-

Acquire the proton NMR spectrum.

-

Expected Signals :

-

α- and β-protons : Two doublets in the downfield region (typically δ 7.0-8.0 ppm). The key diagnostic feature is their coupling constant (J), which should be approximately 16 Hz. This large J-value unequivocally confirms the trans (E) stereochemistry of the double bond.[8]

-

Aromatic Protons : A series of multiplets in the aromatic region (δ 7.4-8.3 ppm) corresponding to the protons on Ring A and Ring B. The specific splitting patterns can be complex but are consistent with the substitution pattern.

-

-

-

¹³C NMR Spectroscopy :

-

Acquire the carbon NMR spectrum (e.g., DEPTQ).

-

Expected Signals :

-

Carbonyl Carbon (C=O) : A signal in the far downfield region, typically around δ 192-193 ppm.[8]

-

Alkene Carbons (Cα and Cβ) : Signals corresponding to the double bond carbons.

-

Aromatic Carbons : Multiple signals in the aromatic region (δ 124-149 ppm). The carbon attached to the nitro group will be significantly affected.[7]

-

-

Data Summary Table

| Spectroscopic Technique | Key Feature | Expected Value/Observation | Structural Confirmation | Reference |

| FTIR | Carbonyl (C=O) Stretch | Strong absorption at ~1650-1670 cm⁻¹ | Presence of conjugated ketone | [8] |

| Nitro (N-O) Stretch | Strong absorptions at ~1523 cm⁻¹ and ~1345 cm⁻¹ | Presence of nitro group | [8] | |

| trans C=C Bend | Absorption at ~970-985 cm⁻¹ | (E)-isomer configuration | [8][9] | |

| ¹H NMR | Hα, Hβ Coupling Constant | J ≈ 16 Hz | trans (E)-stereochemistry of the double bond | [8] |

| ¹³C NMR | Carbonyl Carbon (C=O) | Chemical shift (δ) ≈ 192.6 ppm | Confirms the ketone functional group | [7][8] |

Part 3: Visualization of the Core Structure

A 2D chemical structure diagram provides a clear representation of the atomic connectivity and key functional groups in 2-Nitrochalcone.

Caption: 2D structure of (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one.

Conclusion

The basic structure of 2-Nitrochalcone is a well-defined molecular architecture comprising a phenyl ring (Ring A) and a 2-nitrophenyl ring (Ring B) connected by a three-carbon α,β-unsaturated carbonyl bridge in a trans configuration. This structure is readily synthesized via the Claisen-Schmidt condensation and its identity is unequivocally confirmed through standard spectroscopic techniques like FTIR and NMR. The placement of the nitro group at the ortho position of Ring B is a key feature that dictates its chemical and pharmacological properties, making it a subject of continued interest for researchers in drug discovery and materials science.

References

-

Hidalgo, A.Y., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI. Available from: [Link]

-

ResearchGate. Chemical structures of chalcones. (A) Natural chalcone backbone and (B) synthesized Chana 1. Available from: [Link]

-

ResearchGate. Basic structure of chalcones: a numerical and stereochemical... Available from: [Link]

-

Chavez-Gomez, B., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5337611, 2-Nitrochalcone. Available from: [Link]

-

Salehi, B., et al. (2021). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central. Available from: [Link]

-

ResearchGate. General structure of chalcone. Available from: [Link]

-

ResearchGate. Synthesis of the 2-nitrochalcones 3a–k. Available from: [Link]

-

ResearchGate. Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. Available from: [Link]

-

PubChemLite. 2-nitrochalcone (C15H11NO3). Available from: [Link]

-

ResearchGate. Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. Available from: [Link]

-

BuyersGuideChem. 2-Nitrochalcone | C15H11NO3. Available from: [Link]

-

Wiley-VCH. Trans-2-nitrochalcone. Available from: [Link]

-

Nunez-Ramirez, D., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Nitrochalcone | C15H11NO3 | CID 5337611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives | MDPI [mdpi.com]

discovery and synthesis of 2-Nitrochalcone

An In-depth Technical Guide to the Discovery and Synthesis of 2-Nitrochalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones represent a critical scaffold in medicinal chemistry, serving as precursors to flavonoids and exhibiting a wide array of biological activities. Among its numerous synthetic derivatives, 2-Nitrochalcone—systematically named (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one—has garnered significant interest. Its unique electronic properties and synthetic versatility make it a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and a subject of investigation for novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2-Nitrochalcone, grounded in the foundational Claisen-Schmidt condensation. It offers a detailed exploration of the reaction mechanism, field-proven experimental protocols, comparative analysis of synthetic methodologies, and a discussion of its broader applications in chemical and pharmaceutical research.

Introduction and Significance

Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids that are abundant in nature and recognized as a "privileged scaffold" in medicinal chemistry.[1] Their core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is responsible for a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

The introduction of a nitro group at the ortho-position of ring A (the ring attached to the carbonyl group) yields 2-Nitrochalcone. This substitution significantly influences the molecule's electronic and steric properties, making it a potent building block for further chemical transformations. The electron-withdrawing nature of the nitro group activates the chalcone scaffold for various synthetic applications, particularly in the construction of heterocyclic systems like quinolines and indoles.[4] Furthermore, nitro-substituted chalcones have demonstrated distinct and potent biological activities, justifying their focused study in drug discovery programs.[3][4]

This guide will elucidate the primary and most efficient methods for the synthesis of 2-Nitrochalcone, with a focus on the causality behind experimental choices to empower researchers in optimizing their synthetic strategies.

The Synthetic Cornerstone: The Claisen-Schmidt Condensation

The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation. This reaction, named for its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt, who independently reported on it in the 1880s, involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[5] For the synthesis of 2-Nitrochalcone, this specifically involves the reaction between 2-nitroacetophenone and benzaldehyde.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-understood, multi-step mechanism. The use of a base, such as sodium hydroxide (NaOH), is generally preferred for substrates with electron-withdrawing groups.[1]

The mechanism can be detailed as follows:

-

Enolate Formation: A strong base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from 2-nitroacetophenone to form a resonance-stabilized enolate. This is the rate-determining step.

-

Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate, an aldol addition product.

-

Protonation: The intermediate is protonated by a water molecule (formed from the initial deprotonation step), yielding a β-hydroxy ketone.

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The hydroxide ion abstracts the remaining, now more acidic, α-hydrogen to form another enolate. This is followed by the elimination of a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone system of 2-Nitrochalcone. The formation of this extended conjugated system is the thermodynamic driving force for the dehydration step.

The reaction overwhelmingly produces the (E)-isomer due to its greater thermodynamic stability, which minimizes steric hindrance between the aromatic rings.[4]

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-Nitrochalcone: An In-depth Technical Guide

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Among these, 2-Nitrochalcone, formally known as (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, is a compound of significant interest in medicinal chemistry and materials science.[1] The presence of the nitro group in the ortho position of one of the aromatic rings imparts unique electronic and steric properties, influencing its chemical reactivity and biological activity.

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of 2-Nitrochalcone. As researchers, scientists, and drug development professionals, a thorough understanding of these analytical methods is paramount for quality control, reaction monitoring, and structural verification. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of 2-Nitrochalcone characterization. The synthesis of 2-Nitrochalcone is typically achieved via the Claisen-Schmidt condensation of 2-nitroacetophenone and benzaldehyde.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For conjugated systems like chalcones, this technique provides valuable information about the extent of conjugation and the presence of chromophores.

Theoretical Basis

The UV-Vis spectrum of a chalcone typically exhibits two main absorption bands.[3] The first, appearing at a shorter wavelength (Band I), is attributed to the π-π* electronic transition of the aromatic rings. The second, at a longer wavelength (Band II), corresponds to the π-π* transition of the entire conjugated enone system (cinnamoyl group).[3] The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted chalcone.

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum of 2-Nitrochalcone and determine its absorption maxima (λmax).

Materials:

-

2-Nitrochalcone sample

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 2-Nitrochalcone in ethanol at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Calibration: Calibrate the spectrophotometer using spectroscopic grade ethanol as the blank.

-

Spectral Acquisition: Record the UV-Vis spectrum of the 2-Nitrochalcone solution from 200 to 500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Interpretation

The following table summarizes the expected ¹H and ¹³C NMR data for 2-Nitrochalcone, based on literature values for closely related structures. [2] ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.00 | d | ~16.0 | Hα (vinylic) |

| ~7.40 - 7.80 | m | - | Aromatic protons |

| ~7.90 | d | ~16.0 | Hβ (vinylic) |

¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~121 - 140 | Aromatic & Vinylic Carbons |

| ~148 | Aromatic C-NO₂ |

| ~190 | C=O (Carbonyl) |

The most diagnostic feature in the ¹H NMR spectrum is the pair of doublets for the vinylic protons with a large coupling constant of approximately 16.0 Hz, which unequivocally confirms the E (trans) configuration of the double bond. [2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Theoretical Basis

Electron Impact (EI) is a "hard" ionization technique that often leads to extensive fragmentation of the analyte molecule. The resulting mass spectrum shows a molecular ion peak (M⁺˙) corresponding to the intact molecule, and several fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure.

Experimental Protocol

Objective: To obtain the EI mass spectrum of 2-Nitrochalcone to confirm its molecular weight and analyze its fragmentation pattern.

Materials:

-

2-Nitrochalcone sample

-

GC-MS or a direct insertion probe MS system

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or a direct insertion probe.

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Data Interpretation

The molecular formula of 2-Nitrochalcone is C₁₅H₁₁NO₃, with a molecular weight of 253.25 g/mol . [1]The EI mass spectrum should show a molecular ion peak at m/z = 253. The fragmentation of chalcones is complex, but some characteristic fragments can be identified.

Expected Fragmentation Pattern for 2-Nitrochalcone:

| m/z | Proposed Fragment |

| 253 | [M]⁺˙ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 102 | [C₈H₆]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The base peak (most intense peak) is often the benzoyl cation at m/z 105, formed by cleavage of the bond between the carbonyl group and the vinylic system. [4]The phenyl cation at m/z 77 arises from the further fragmentation of the benzoyl cation. [4]

Conclusion

The comprehensive characterization of 2-Nitrochalcone is achieved through the synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms the presence of the extended conjugated system. FT-IR spectroscopy provides a definitive fingerprint of the key functional groups, notably the α,β-unsaturated ketone and the nitro group. High-resolution ¹H and ¹³C NMR spectroscopy offers an unambiguous determination of the molecular structure and confirms the E-stereochemistry of the vinylic double bond. Finally, mass spectrometry verifies the molecular weight and provides valuable information on the fragmentation pattern, further corroborating the proposed structure. Together, these methods form a self-validating analytical workflow essential for the rigorous scientific investigation of 2-Nitrochalcone and its derivatives in research and development.

References

-

PubChem. 2-Nitrochalcone. National Center for Biotechnology Information. [Link]

-

ResearchGate. UV Spectra of chalcone derivatives. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Gomez-Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7685. [Link]

-

PubChem. 2-Nitrochalcone: Section 4.2.1 GC-MS. National Center for Biotechnology Information. [Link]

-

Maluleka, M. M., & Mphahlele, M. J. (2022). Crystal structure of (E)-1-(2–nitrophenyl)-3-phenylprop-2-en-1-one, C15H11NO3. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 423-425. [Link]

Sources

- 1. 2-Nitrochalcone | C15H11NO3 | CID 5337611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural characterization of nitrated 2'-hydroxychalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Nitrochalcone and Its Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Foreword

Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry, serving as the biosynthetic precursors for all flavonoids.[1] Their deceptively simple α,β-unsaturated ketone core, flanked by two aromatic rings, provides a template for immense chemical diversity and a correspondingly broad spectrum of biological activities.[2][3] Within this vast family, synthetic derivatives bearing a nitro group, particularly on the 2-position of the B-ring (2-nitrochalcones), have garnered significant and sustained interest from chemists and pharmacologists alike.[4] The introduction of the 2-nitro moiety does more than just modulate the electronic properties of the molecule; it imparts unique reactivity and unlocks potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

This guide provides a comprehensive overview of 2-nitrochalcone chemistry for researchers, scientists, and drug development professionals. We will move beyond simple recitation of facts to explore the causality behind synthetic strategies, the logic of structural characterization, and the mechanistic underpinnings of their therapeutic potential. Our focus is on providing field-proven insights and robust, validated protocols to empower your research and development endeavors.

The Synthetic Cornerstone: Claisen-Schmidt Condensation

The most fundamental and widely adopted method for synthesizing 2-nitrochalcones is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction provides a direct and efficient route to the chalcone backbone by forming the crucial α,β-unsaturated carbonyl system.

1.1. Mechanistic Rationale

The reaction proceeds via the condensation of a 2-nitro-substituted acetophenone with an aromatic aldehyde. The choice of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base selectively deprotonates the α-carbon of the acetophenone, forming a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol addition product. Subsequent dehydration (elimination of a water molecule) is rapid under the reaction conditions, yielding the thermodynamically stable conjugated system of the chalcone. The trans (or E) isomer is almost exclusively formed due to the steric repulsion between the aromatic rings in the transition state leading to the cis isomer.[4]

1.2. Experimental Protocol: General Synthesis of a 2-Nitrochalcone Derivative

This protocol is a self-validating system, consistently yielding the desired E-isomer, which can be confirmed through routine spectroscopic analysis as detailed in Section 2.

Materials:

-

2-Nitroacetophenone (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Ethanol or Methanol

-

Sodium Hydroxide (1.0 M aqueous solution)

-

Ice-salt bath

-

Stir plate and magnetic stir bar

-

Filtration apparatus

-

Dichloromethane and n-hexane (for recrystallization)

Procedure:

-

Enolate Formation: To a stirred solution of 2-nitroacetophenone (e.g., 10 mmol) in ethanol (10 mL), add a solution of aqueous sodium hydroxide (e.g., 6 mL, 1.0 M) while maintaining the temperature at 0 °C in an ice-salt bath. The cooling is crucial to control the reaction rate and prevent unwanted side reactions. Stir for 15 minutes to ensure complete formation of the enolate.

-

Condensation: Add the desired aromatic aldehyde (10 mmol) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 8:2 v/v).[4][6]

-

Isolation: Upon completion, the precipitated product is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove any residual base. The final product is then purified by recrystallization from a suitable solvent pair, such as dichloromethane/n-hexane, to yield the desired 2-nitrochalcone.[4]

1.3. Alternative Synthetic Methodologies

While the conventional method is robust, modern techniques aim to improve efficiency and sustainability. Ultrasound-assisted synthesis has emerged as a viable alternative.[6][7] This non-conventional method can sometimes reduce reaction times and energy consumption, although studies have shown that for certain 2-nitrochalcone derivatives, the conventional magnetic stirring method may still provide superior yields.[6][7]

Diagram 1: General Workflow for 2-Nitrochalcone Synthesis

Caption: Claisen-Schmidt condensation workflow for 2-nitrochalcone synthesis.

Structural Elucidation and Characterization

Confirming the identity and purity of synthesized 2-nitrochalcones is paramount. A combination of spectroscopic techniques provides a complete structural picture.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the stereochemistry. The vinyl protons (Hα and Hβ) of the enone system typically appear as doublets with a large coupling constant (J) of 16.1–16.3 Hz, which is characteristic of the trans or E-configuration.[4] ¹³C NMR and DEPTQ experiments are used to confirm the presence of all carbons, including the key carbonyl carbon signal around 192-193 ppm.[4][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra provide clear evidence of the core functional groups. Characteristic absorption bands include a strong C=O stretch (around 1642–1667 cm⁻¹), a C=C alkene stretch (around 1511–1529 cm⁻¹), and the symmetric/asymmetric stretches of the nitro group (N-O) (around 1334 cm⁻¹ and 1591-1604 cm⁻¹).[4][6]

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and can even help differentiate isomers. The fragmentation patterns observed under collision-induced dissociation vary depending on the position of the nitro group and other substituents, providing a structural fingerprint.[8]

-

X-ray Crystallography: For unambiguous determination of the solid-state structure, single-crystal X-ray analysis reveals precise bond lengths, bond angles, and the molecule's conformation (s-cis vs. s-trans) with respect to the olefinic double bond.[4]

Reactivity Beyond Biology: 2-Nitrochalcones as Synthetic Intermediates

The 2-nitro group is not merely a passive substituent; it is a versatile functional group that can act as both an activating group and a leaving group, making 2-nitrochalcones valuable precursors for complex heterocyclic systems.

This reactivity has been exploited in novel synthetic strategies:

-

Synthesis of 2-Benzoylbenzothiophenes: In a DIPEA-promoted reaction with elemental sulfur, 2-nitrochalcones undergo a cascade reaction involving thiolation of the C=C bond followed by an aromatic sulfur-denitration, where the nitro group is displaced.[9][10] This metal-free approach is highly atom-efficient.[9]

-

Synthesis of C3-Heterocyclic Indoles: A copper-catalyzed cascade cyclization of 2-nitrochalcones with NH-heterocycles like pyrazoles allows for the direct preparation of C3-substituted unprotected indoles, a valuable scaffold in medicinal chemistry.[11][12]

Diagram 2: 2-Nitrochalcones as Versatile Synthetic Hubs

Caption: Role of 2-nitrochalcones as precursors to diverse heterocycles.

Therapeutic Potential and Biological Activities

The presence of the 2-nitro group profoundly influences the biological profile of the chalcone scaffold, leading to a wide array of therapeutic activities.

4.1. Anticancer Activity

2-Nitrochalcone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[5][6]

-

Mechanism of Action: A primary mechanism involves the induction of intracellular Reactive Oxygen Species (ROS) accumulation.[13] This oxidative stress triggers downstream signaling pathways, leading to cell cycle arrest, typically at the G2/M phase, and ultimately culminating in programmed cell death (apoptosis ).[13] Furthermore, certain derivatives have been shown to inhibit key signaling proteins involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[14]

-

Structure-Activity Relationship (SAR): The cytotoxicity is highly dependent on the substitution pattern. For instance, in a series tested against human lung adenocarcinoma (A549) cells, derivatives with a 4-fluorophenyl or a 4-(1,1,2,2-tetrafluoroethoxy)phenyl group on the B-ring were particularly effective at inducing apoptosis.[5][14] Another study on esophageal cancer cells identified 2,4,6-trimethoxy-4'-nitrochalcone as a potent derivative.[13]

Diagram 3: Proposed Anticancer Mechanism of 2-Nitrochalcones

Caption: Anticancer action via ROS induction and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected Nitrochalcone Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

| Ch-19 | KYSE-450 (Esophageal) | 4.97 | 2,4,6-trimethoxy-4'-nitro | [13] |

| Ch-19 | Eca-109 (Esophageal) | 9.43 | 2,4,6-trimethoxy-4'-nitro | [13] |

| 3k | A549 (Lung) | 29.10 (VEGFR-2) | 3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl) | [14] |

| 3c | A549 (Lung) | 31.49 (VEGFR-2) | 3-(4-fluorophenyl) | [14] |

| 10 | KB (Nasopharyngeal) | Favorable Activity | (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl) | [15] |

4.2. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. 2-Nitrochalcones have shown significant anti-inflammatory properties.

-

Mechanism of Action: The anti-inflammatory effects are often mediated by the suppression of key pro-inflammatory enzymes and signaling pathways. Derivatives have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , enzymes that produce the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[16][17] This regulation is frequently achieved by inhibiting the activation of the master inflammatory transcription factor, NF-κB .[16]

-

Structure-Activity Relationship (SAR): The position of the nitro group is critical. A study comparing ortho-, meta-, and para-nitro substituted chalcones found that the ortho-nitrochalcone exhibited the strongest anti-inflammatory protective effect.[5] Specifically, compounds with a nitro group at the ortho position of either the A or B ring showed the highest percentage of inflammation inhibition in an in vivo model.[18]

Table 2: Anti-inflammatory Activity of Nitrochalcones in TPA-induced Ear Edema Model

| Compound | Nitro Position | Inhibition (%) at 1.0 mg/ear | Reference |

| Compound 2 | A-ring, ortho | 70.53 ± 1.43 | [18] |

| Compound 5 | B-ring, ortho | 80.43 ± 2.21 | [18] |

| Compound 9 | B-ring, meta | 61.39 ± 1.63 | [18] |

| Indomethacin | (Control) | 71.48 ± 1.62 | [18] |

4.3. Antimicrobial Activity

With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. 2-Nitrochalcones have demonstrated promising activity against a range of pathogens.

-

Mechanism of Action: The antimicrobial effects are multifaceted. These compounds can directly inhibit microbial growth and, crucially, can disrupt processes essential for chronic infections, such as microbial adhesion to host cells and the formation of resilient biofilms .[19] Some derivatives also act as resistance breakers; one study found that a nitrochalcone derivative could potentiate the activity of ampicillin against a β-lactamase-producing strain of Staphylococcus aureus, suggesting it may inhibit this key resistance enzyme.[20]

-

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups, such as fluoro-substituents, on the B-ring has been associated with potent cytotoxicity, which can translate to antimicrobial activity.[15] The specific derivative NC-E05 showed broad antimicrobial activity with MIC values between 15.62 and 31.25 µg/ml against high-incidence hospital pathogens.[19]

Table 3: Antimicrobial Activity of Selected Nitrochalcone Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Activity | Reference |

| NC-E05 | Hospital Pathogens | 15.62 - 31.25 | Antimicrobial, Anti-biofilm | [19] |

| 8 | P. fluorescence | 20 | Antimicrobial | [15] |

| CAP | S. aureus (β-lactamase+) | No direct activity | Potentiates Ampicillin | [20] |

Conclusion and Future Directions

2-Nitrochalcones stand out as a remarkably versatile and pharmacologically significant class of compounds. Their straightforward and scalable synthesis via the Claisen-Schmidt condensation makes them highly accessible for derivatization and optimization. The 2-nitro group is a key determinant of their potent biological activities, enabling them to induce cancer cell apoptosis, suppress critical inflammatory pathways, and combat microbial infections. Furthermore, its ability to function as a synthetic handle opens avenues for the creation of even more complex and novel heterocyclic structures.

For drug development professionals, the path forward involves leveraging the structure-activity relationship data to design next-generation derivatives with enhanced potency and, critically, improved selectivity for cancer cells over healthy cells. Future research should focus on elucidating more detailed mechanisms of action, identifying specific protein targets through advanced proteomics and molecular docking studies, and evaluating the in vivo efficacy and safety profiles of the most promising candidates. The 2-nitrochalcone scaffold is not just a subject of academic interest; it is a validated starting point for the development of next-generation therapeutics.

References

-

Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021-12-20). MDPI. [Link]

-

Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. ResearchGate. [Link]

-

Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. (2024-11-14). MDPI. [Link]

-

A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC, NIH. [Link]

-

Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Trans Tech Publications Ltd. [Link]

-

Structural characterization of nitrated 2'-hydroxychalcones by electrospray ionization tandem mass spectrometry. (2012-05-30). PubMed. [Link]

-

DIPEA-Promoted Reaction of 2-Nitrochalcones with Elemental Sulfur: An Unusual Approach to 2-Benzoylbenzothiophenes. Organic Chemistry Portal. [Link]

-

Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. ResearchGate. [Link]

-

Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. (2025-10-12). ResearchGate. [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. SpringerLink. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (2021-10-20). MDPI. [Link]

-

Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation. (2019-04-05). PubMed. [Link]

-

Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). (2023-08-07). ResearchGate. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023-05-10). NIH. [Link]

-

Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase. (2025-10-24). PubMed. [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024-10-08). MDPI. [Link]

-

Copper-Catalyzed Cascade Cyclization of 2-Nitrochalcones with NH-Heterocycles. (2024-11-19). American Chemical Society. [Link]

-

Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. PubMed. [Link]

-

DIPEA-Promoted Reaction of 2-Nitrochalcones with Elemental Sulfur: An Unusual Approach to 2-Benzoylbenzothiophenes. (2017-08-25). ACS Publications. [Link]

-

Copper-Catalyzed Cascade Cyclization of 2-Nitrochalcones with NH-Heterocycles. (2024-11-19). ACS Publications. [Link]

-

Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023-09-25). NIH. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (2021-10-20). PubMed. [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]

-

Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells. ResearchGate. [Link]

Sources

- 1. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural characterization of nitrated 2'-hydroxychalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DIPEA-Promoted Reaction of 2-Nitrochalcones with Elemental Sulfur: An Unusual Approach to 2-Benzoylbenzothiophenes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]

- 19. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activities of 2-Nitrochalcone compounds

Future research should focus on optimizing the chalcone scaffold to enhance potency and selectivity for specific targets, such as particular kinases or tubulin isoforms. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. The development of 2-nitrochalcone-based hybrid molecules, combining their structure with other known pharmacophores, could also lead to novel therapeutics with enhanced efficacy and reduced potential for resistance. [10][19]

References

-

A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (n.d.). NIH. [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). ResearchGate. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). NIH. [Link]

-

Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (2023). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (n.d.). ResearchGate. [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]

-

Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. (n.d.). ResearchGate. [Link]

-

Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. (2024). MDPI. [Link]

-

Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). Innovare Academic Sciences. [Link]

-

Examples of 4-hydroxychalcone and nitrochalcones with biological properties. (n.d.). ResearchGate. [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). Semantic Scholar. [Link]

-

Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). (2023). ResearchGate. [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). scielo.br. [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (n.d.). NIH. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. [Link]

-

Synthesis and anti-inflammatory activity of three nitro chalcones. (n.d.). PubMed. [Link]

-

Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). PubMed. [Link]

-

Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (n.d.). PubMed Central. [Link]

-

Some chalcone derivatives as antimicrobial agents: Synthesis and characterization. (n.d.). Pharmaspire. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). MDPI. [Link]

-

New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). PubMed Central. [Link]

-

Inhibition of PI3K/Akt/mTOR signaling by natural products. (n.d.). SciSpace. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed. [Link]

-

Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation I. (2025). DDDT. [Link]

-

Tubulin-β polymerization inhibition activity of selected target compounds with CA4. (n.d.). ResearchGate. [Link]

-

Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. (2022). PubMed. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. [Link]

-

The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. (2025). ResearchGate. [Link]

-

Non-canonical NF-κB signaling pathway. (n.d.). PubMed Central. [Link]

-

Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024). NIH. [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (n.d.). PubMed. [Link]

-

Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. (n.d.). PubMed. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

NF-κB Pathway | Cell Survival Pathway. (2019). YouTube. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). NIH. [Link]

Sources

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. isfcppharmaspire.com [isfcppharmaspire.com]

- 4. mdpi.com [mdpi.com]

- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Anticancer Screening of 2-Nitrochalcone

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the preliminary in vitro screening of 2-nitrochalcone, a synthetic derivative of the chalcone scaffold, for potential anticancer activity. This guide provides the scientific rationale behind experimental choices, detailed protocols, and data interpretation frameworks, ensuring a robust and self-validating screening cascade.

Introduction: The Rationale for Investigating 2-Nitrochalcone

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that serve as precursors to all flavonoids.[1][2] Their simple, modifiable chemical structure has made them a subject of intense investigation in medicinal chemistry, revealing a broad spectrum of biological activities, including notable anticancer properties.[1][2] Chalcone derivatives have been shown to exert their antitumor effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3]

The introduction of a nitro (NO₂) group onto the chalcone scaffold can significantly modulate its electronic properties and, consequently, its biological activity.[4][5] Specifically, the 2-nitro substitution on the A-ring (derived from 2-nitrobenzaldehyde) is of particular interest. This guide outlines a systematic approach to conduct a preliminary, yet rigorous, evaluation of 2-nitrochalcone's potential as an anticancer agent.

Synthesis of 2-Nitrochalcone: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[6] For 2-nitrochalcone, this involves the reaction of 2-nitrobenzaldehyde with an appropriate acetophenone.

Experimental Protocol: Synthesis of 2-Nitrochalcone

-

Reagent Preparation: Dissolve sodium hydroxide (NaOH) (1.2 equivalents) in distilled water, then cool the solution to 0-5°C in an ice bath. Add ethanol to the cooled solution.

-

Reaction Initiation: In a separate flask, dissolve acetophenone (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Condensation: Slowly add the ethanolic NaOH solution dropwise to the aldehyde/ketone mixture while maintaining the temperature below 25°C with constant stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

-

Purification: The precipitated solid (crude 2-nitrochalcone) is filtered, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified product.[5]

Alternative methods, such as ultrasound-assisted synthesis, can also be employed to potentially improve yields and reduce reaction times, offering a more sustainable approach.[6]

Figure 1: Claisen-Schmidt condensation for 2-Nitrochalcone synthesis.

Postulated Anticancer Mechanisms & Targets

Chalcones are pleiotropic agents, meaning they act on multiple molecular targets. A preliminary screening strategy should be designed to probe several of the most well-established mechanisms.

Inhibition of Tubulin Polymerization

A primary mechanism for many anticancer chalcones is the disruption of microtubule dynamics.[7][8]

-

Causality: Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[8] By binding to the colchicine-binding site on β-tubulin, chalcones can inhibit tubulin polymerization.[9] This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[7][8][10]

Modulation of Pro-Survival Signaling: The PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival; its hyperactivation is a hallmark of many cancers.[11][12]

-

Causality: Several chalcone derivatives have been shown to inhibit this pathway, often by preventing the phosphorylation and subsequent activation of Akt.[13][14] Inhibition of Akt can lead to decreased survival signals, activation of pro-apoptotic proteins, and cell cycle arrest, making it a key target for therapeutic intervention.[11][13]

Figure 2: Inhibition of the PI3K/Akt signaling pathway by 2-Nitrochalcone.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. The ability to reactivate this pathway is a cornerstone of cancer therapy.

-

Causality: Chalcones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[15] This is often characterized by the activation of caspases (e.g., caspase-3, -9), cleavage of poly (ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins (e.g., decreased anti-apoptotic Bcl-2, increased pro-apoptotic Bax).[3][4][16]

In Vitro Preliminary Screening Workflow

A logical, multi-step workflow is essential to efficiently evaluate the anticancer potential of 2-nitrochalcone, starting from broad cytotoxicity to more specific mechanistic assays.

Figure 3: Experimental workflow for in vitro screening of 2-Nitrochalcone.

Cell Line Selection

The initial screening should utilize a panel of well-characterized human cancer cell lines from different tissue origins to assess the breadth of activity. A non-cancerous cell line must be included to determine selectivity and potential toxicity to normal cells.

-

Recommended Cancer Lines:

-

Recommended Normal/Control Line:

Protocol: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The goal is to determine the half-maximal inhibitory concentration (IC₅₀).[21]

-

Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-nitrochalcone (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO, typically <0.1%).[21]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[22]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[23]

Table 1: Representative IC₅₀ Data for 2-Nitrochalcone

| Cell Line | Tissue Origin | IC₅₀ (µM) after 48h |

| A549 | Lung Cancer | 8.5 |

| MCF-7 | Breast Cancer | 12.2 |

| HCT116 | Colon Cancer | 5.1 |

| HepG2 | Liver Cancer | 9.8 |

| HEK293-T | Normal Kidney | > 50 |

(Note: Data are hypothetical and for illustrative purposes.)

Protocol: Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

-

Cell Treatment: Seed cells in 6-well plates and treat with 2-nitrochalcone at its predetermined IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[24]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Protocol: Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M), identifying any drug-induced cell cycle arrest.[25]

-

Cell Treatment: Treat cells in 6-well plates with 2-nitrochalcone at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a PBS solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M peak compared to the control would suggest G2/M arrest, consistent with tubulin inhibition.[10][26]

In Vivo Preliminary Screening: A Brief Outlook

Should 2-nitrochalcone demonstrate potent and selective in vitro activity, the next logical step involves preliminary in vivo assessment. While a full discussion is beyond the scope of this guide, initial models can provide rapid feedback.

-

Zebrafish (Danio rerio) Model: The zebrafish embryo model is excellent for rapidly assessing acute toxicity and anti-angiogenic effects.[27] The inhibition of new blood vessel formation is a key anticancer strategy, and many tubulin inhibitors exhibit anti-angiogenic activity.[28]

-

Xenograft Models: For more advanced studies, human cancer cells (e.g., HCT116) can be implanted into immunocompromised mice. The effect of 2-nitrochalcone on tumor growth can then be evaluated.[2]

Conclusion and Future Directions

The preliminary screening cascade detailed in this guide provides a robust framework for evaluating the anticancer potential of 2-nitrochalcone. By systematically assessing its cytotoxicity, selectivity, and effects on core cancer-related processes like apoptosis and cell cycle progression, researchers can make an informed decision on whether this compound warrants further investigation.

Positive results from this screening workflow would justify advancing the compound to more detailed mechanistic studies (e.g., Western blotting for specific protein targets, tubulin polymerization assays, kinase inhibition panels) and initiating structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The pleiotropic nature of the chalcone scaffold suggests that 2-nitrochalcone could serve as a promising lead for the development of a novel anticancer therapeutic.

References

- Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity. (2023).

- Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI.

- A small library of chalcones induce liver cancer cell death through Akt phosphoryl

- A review on synthetic chalcone derivatives as tubulin polymeris

- A review on synthetic chalcone derivatives as tubulin polymeris

- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P

- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P

- Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. (n.d.). PMC - NIH.

- Tubulin-β polymerization inhibition activity of selected target compounds with CA4. (n.d.).

- Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. (2018). PubMed.

- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (n.d.). PMC - NIH.

- Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. (2021). PMC - PubMed Central.

- Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines. (2018). PMC - NIH.

- A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (n.d.). MDPI.

- Pharmacological Activities of Chalcones Against Various Cancer Cell Lines. (n.d.).

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). NIH.

- In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (n.d.). PubMed Central.

- Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI.

- Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). (2023).

- Efficient Synthesis of Substituted 2-Nitrochalcone Deriv

- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PubMed Central.

- Antiangiogenic Effect of Flavonoids and Chalcones: An Upd

- Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI.

- Different effects of two cyclic chalcone analogues on cell cycle of Jurk

- Application Notes: Quantifying Chalcone-Induced Apoptosis using Annexin V/PI Staining. (n.d.). Benchchem.

- Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Deriv

- Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. (n.d.).

- Application of 3-Nitrochalcone in Cancer Cell Line Studies: Application Notes and Protocols. (n.d.). Benchchem.

- In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. (n.d.). PubMed Central.

- To elucidate the molecular mechanism of the derivative, the effect on cell cycle progression in MCF-7 cells was initially studied. (2022). Semantic Scholar.

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PMC - NIH.

- The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Gener

- Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2026). OUCI.

- Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC - PubMed Central - NIH.

- Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). PMC - NIH.

- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI.

- 2′-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (n.d.). MDPI.

- Common challenges in performing cytotoxicity assays with chalcone deriv

- Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymeriz

Sources

- 1. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [ouci.dntb.gov.ua]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A small library of chalcones induce liver cancer cell death through Akt phosphorylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymerization [frontiersin.org]

- 28. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antioxidant Potential of 2-Nitrochalcone: A Mechanistic and Methodological Investigation

An In-Depth Technical Guide

Abstract

Chalcones, belonging to the flavonoid family, represent a class of bioactive compounds with a well-documented spectrum of pharmacological activities, including notable antioxidant properties.[1][2] The characteristic 1,3-diaryl-2-propen-1-one backbone serves as a versatile scaffold, where substitutions on the aromatic rings can significantly modulate biological efficacy.[3] This guide focuses on 2-nitrochalcone, a derivative featuring a potent electron-withdrawing nitro group on Ring A. The presence of this group presents a compelling subject for investigation, as its influence on the molecule's ability to mitigate oxidative stress is not fully elucidated. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, in vitro evaluation, and potential mechanistic pathways of 2-nitrochalcone as an antioxidant agent. We will explore the causality behind experimental choices, provide validated protocols, and propose a framework for future in vivo studies.

Introduction: The Chalcone Scaffold and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of chronic and degenerative diseases.[4] Antioxidants counteract this damage by neutralizing free radicals, thereby preventing cellular injury.[4]

Chalcones exhibit promising antioxidant properties primarily due to their unique chemical structure.[4] The α,β-unsaturated ketone moiety and the potential for extensive π-electron delocalization across the molecule are key features.[5] The antioxidant activity is often attributed to the presence of hydroxyl and methoxy groups, which can readily donate a hydrogen atom or an electron to scavenge free radicals through various mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[6][7]

However, the introduction of a nitro (–NO₂) group, a strong electron-withdrawing substituent, can profoundly alter the electronic properties of the chalcone scaffold. While some studies on substituted chalcones suggest that electron-releasing groups enhance antioxidant activity, the effect of electron-withdrawing groups is more complex and can sometimes be unfavorable.[8] This guide, therefore, embarks on a systematic exploration of 2-nitrochalcone to delineate its specific antioxidant profile.

Caption: Figure 1: Core Chemical Structure of Chalcones

Synthesis of 2-Nitrochalcone

The synthesis of 2-nitrochalcone is reliably achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[9][10] In this case, 2-nitroacetophenone is reacted with benzaldehyde.

Causality of Experimental Design:

-

Base Catalyst (NaOH/KOH): The base is crucial for deprotonating the α-carbon of 2-nitroacetophenone, forming a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Solvent (Ethanol/Methanol): An alcoholic solvent is used as it effectively dissolves the reactants and the base catalyst, facilitating the reaction in a homogenous phase.[11]

-

Low Temperature Control: The reaction is typically initiated at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent undesired side reactions, such as self-condensation of the acetophenone.[11]

Experimental Protocol: Synthesis of 2-Nitrochalcone

-

Reactant Preparation: In a 100 mL flask, dissolve 10 mmol of 2-nitroacetophenone in 10-15 mL of ethanol.[11]

-

Catalyst Addition: Prepare a solution of 1.0 M sodium hydroxide (NaOH). While stirring the flask in an ice-salt bath, slowly add 6 mL of the NaOH solution.[11] Continue stirring for 15 minutes.

-

Condensation Reaction: Add 10 mmol of benzaldehyde to the reaction mixture. Remove the ice bath and allow the mixture to stir at room temperature for approximately 3-4 hours.[11]

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Product Isolation: Upon completion, the resulting precipitate is filtered using a Buchner funnel.

-

Purification: The crude product is washed thoroughly with cold water to remove any residual base. Recrystallization from a suitable solvent, such as ethanol or a dichloromethane/n-hexane pair, yields the purified 2-nitrochalcone.[11]

Caption: Figure 2: Workflow for 2-Nitrochalcone Synthesis

In Vitro Antioxidant Potential Assessment

To comprehensively evaluate the antioxidant capacity of 2-nitrochalcone, a multi-assay approach is essential. This is because different assays reflect different mechanisms of antioxidant action.[12] The most common and reliable methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14]

Rationale for Assay Selection:

-

DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at ~517 nm.[15] It is a rapid and simple method.[2]

-